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Cat. No.: B001104 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Tioxolone, chemically known as 6-hydroxy-1,3-benzoxathiol-2-one, is a molecule of significant

interest in medicinal chemistry and pharmacology. It is recognized as a potent inhibitor of

carbonic anhydrase I and exhibits a wide range of biological activities, including anti-

leishmanial, antitumor, anti-inflammatory, antibacterial, and antifungal properties.[1][2][3] This

technical guide provides an in-depth overview of the synthesis of tioxolone, its key chemical

properties, and its role in inducing mTOR-independent autophagy. Detailed experimental

protocols, comprehensive data tables, and pathway visualizations are presented to support

researchers in their exploration of this versatile compound.

Chemical Properties of Tioxolone
Tioxolone is a light yellow to beige crystalline powder.[4] Its fundamental chemical and physical

properties are summarized in the tables below.

Table 1: General Chemical Properties of Tioxolone
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Property Value Reference

IUPAC Name
6-hydroxy-1,3-benzoxathiol-2-

one
[4]

Synonyms Thioxolone [3]

CAS Number 4991-65-5 [3]

Molecular Formula C₇H₄O₃S [3]

Molecular Weight 168.17 g/mol [2]

Appearance Light yellow to beige powder [4]

Melting Point 158-160 °C [4][5]

Stability
Stable under normal

temperatures and pressures.
[4]

Table 2: Solubility of Tioxolone
Solvent Solubility Reference

DMSO ≥ 34 mg/mL [2]

Ethanol ~30 mg/mL [3]

DMF ~30 mg/mL [3]

Ethanol:PBS (pH 7.2) (1:9) ~0.1 mg/mL [3]

Water Insoluble [4]

10% DMSO, 40% PEG300,

5% Tween-80, 45% Saline
≥ 2.5 mg/mL [1]

10% DMSO, 90% (20% SBE-

β-CD in Saline)
≥ 2.5 mg/mL [1]

10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL [1]

Table 3: Spectroscopic Data of Tioxolone
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Spectroscopic Data Value Reference

UV λmax 233 nm [3]

IR Spectrum Available from various sources [3]

¹H NMR
Data can be inferred from

derivatives
[3]

¹³C NMR
Data can be inferred from

derivatives
[3]

Synthesis of Tioxolone
The primary and most cited method for the synthesis of tioxolone involves a two-step process

starting from resorcinol. This process first involves the formation of an imino-thiocarbonate

intermediate, which is subsequently hydrolyzed to yield the final product.

Logical Workflow for Tioxolone Synthesis

Step 1: Formation of Imino-thiocarbonate Intermediate Step 2: Hydrolysis

Purification

Resorcinol

Reaction Mixture
(Aqueous Solution)Potassium Thiocyanate

Copper (II) Sulfate

Imino-thiocarbonate of Resorcinol
(Intermediate)

 Stirring at RT Imino-thiocarbonate Intermediate

Reaction Mixture

10% Hydrochloric Acid

Tioxolone
(Crude Product)

 Heat on steam bath Crude Tioxolone Recrystallization Pure Tioxolone

Click to download full resolution via product page

Caption: Logical workflow for the two-step synthesis of tioxolone.
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Experimental Protocol: Synthesis of Tioxolone from
Resorcinol
Step 1: Synthesis of Imino-thiocarbonate of Resorcinol[6]

Dissolve 11 g of resorcinol and 50 g of crystallized copper (II) sulfate in 250 ml of water in a

suitable reaction vessel.

While stirring at room temperature, add a solution of 40 g of potassium thiocyanate in 50 ml

of water to the resorcinol solution.

Continue stirring the mixture. The formation of black cupric thiocyanate will be observed,

which will then turn colorless, indicating the completion of the thiocyanation reaction.[6]

Remove the resulting cuprous thiocyanate by suction filtration and wash the precipitate with

water.

To the filtrate, add 50 ml of a 2 N sodium carbonate solution. This will cause the imino-

thiocarbonate of resorcinol to separate as a colorless crystalline solid.

Collect the crystalline product by filtration. The expected yield is approximately 16 g.[6]

Step 2: Hydrolysis to Tioxolone[6]

Prepare a 10% solution of the imino-thiocarbonate of resorcinol in 10% hydrochloric acid.

Heat the solution on a steam bath for 15 minutes.

Upon cooling, 6-hydroxy-1,3-benzoxathiol-2-one (tioxolone) will separate as fine crystals.

Collect the crystals by filtration. The melting point of the purified product is 158°C.[6]

Purification:

The crude tioxolone can be purified by recrystallization from a suitable solvent such as ethanol

or an ethanol-water mixture to obtain a light yellow to beige powder.
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Signaling Pathway: Tioxolone-Induced Autophagy
Recent studies have demonstrated that tioxolone can induce autophagy, a cellular self-

degradation process, through a mechanism that is independent of the mammalian target of

rapamycin (mTOR), a central regulator of cell growth and metabolism.[7] This mTOR-

independent pathway is of significant interest for therapeutic applications, particularly in

oncology.

Signaling Pathway Diagram: mTOR-Independent
Autophagy
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Caption: Tioxolone induces autophagy via an mTOR-independent pathway.
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The precise molecular targets of tioxolone in this pathway are still under investigation.

However, it is understood that tioxolone promotes the formation of autophagosomes, indicated

by the conversion of LC3-I to LC3-II, and reduces the expression of p62, a protein that is

degraded during autophagy.[1] This activity suggests that tioxolone bypasses the classical

mTOR-regulated autophagy initiation and directly influences the core autophagy machinery.

Conclusion
Tioxolone is a multifaceted compound with a well-defined synthesis route and a range of

interesting chemical and biological properties. Its ability to be synthesized from readily available

starting materials makes it an accessible molecule for further research and development. The

discovery of its mTOR-independent mechanism for inducing autophagy opens up new avenues

for its potential therapeutic applications, particularly in diseases where the mTOR pathway is

dysregulated or where alternative autophagy induction mechanisms are sought. This guide

provides a solid foundation for researchers to understand and further investigate the potential

of tioxolone in various scientific and clinical contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b001104#tioxolone-synthesis-and-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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